1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol
Description
1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol is a bicyclic amino alcohol characterized by a norbornene (bicyclo[2.2.1]hept-5-ene) moiety fused to a propan-2-ol backbone with an amino group at position 1. This structure confers unique stereochemical and electronic properties, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. Its synthesis often involves catalytic hydrogenation of nitro precursors, as demonstrated in , where a related compound (1-Amino-2-(pyridin-2-yl)propan-2-ol) was synthesized with an 81% yield using palladium on carbon (Pd/C) .
Properties
IUPAC Name |
1-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(12,6-11)9-5-7-2-3-8(9)4-7/h2-3,7-9,12H,4-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDHSZMWIIDANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC2CC1C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]hept-5-enyl precursor.
Reaction Conditions: The precursor undergoes a series of reactions, including amination and hydroxylation, to introduce the amino and hydroxyl groups at the desired positions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to receptors or enzymes, and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bicyclo[2.2.1]hept-5-enyl Moieties
2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-2-methylpropan-1-ol (CAS 1218438-86-8)
- Structure: Differs by a methyl substitution at the amino group and a hydroxymethyl linkage.
- Properties : Molecular weight = 195.30 g/mol; lacks stereochemical data but shares the bicyclic core, likely influencing lipophilicity .
- Applications: Potential use in chiral ligand synthesis due to the bicyclo system’s rigidity.
1-[(1-Methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol Hydrochloride (CAS 20041-49-0)
- Structure : Features a trimethyl-substituted bicycloheptane and a hydrochloride salt.
- Properties: Molecular formula = C16H32ClNO2; enhanced solubility in polar solvents due to ionic character.
- Pharmacological Relevance : The trimethyl group may enhance membrane permeability, suggesting utility in drug delivery systems .
Analogues with Propan-2-ol Backbones and Aromatic Substituents
1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol (Compound 40)
- Structure : Contains a 3-methoxybenzyloxy-phenyl group instead of the bicyclo system.
- Synthesis : 59% yield via nucleophilic substitution; characterized by distinct NMR signals (δ 3.83 ppm for OMe) .
- Bioactivity : Tested as an aldose reductase inhibitor; the aromatic ether may enhance binding to enzyme active sites.
1-Amino-2-(4-phenylmethoxyphenyl)propan-2-ol (CAS 305448-20-8)
- Structure : Substituted with a benzyloxy group at the para position.
- Safety Profile: Requires stringent handling (e.g., eye protection) due to reactive amino and hydroxyl groups .
Functional and Pharmacological Comparisons
Stereochemical Complexity
- The bicyclo[2.2.1]hept-5-enyl group introduces a rigid, chiral environment absent in linear analogues (e.g., 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol, CAS 1017419-02-1) . This rigidity can enhance enantioselectivity in asymmetric reactions.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Water Solubility |
|---|---|---|---|
| Target Compound | ~195.3 | 1.2 (moderate) | Low (due to bicyclic core) |
| 1-Amino-2-(4-phenylmethoxyphenyl)propan-2-ol | 255.3 | 2.5 | Very low (aromatic groups) |
| CAS 20041-49-0 (Hydrochloride salt) | 314.89 | -0.5 | High (ionic form) |
*LogP estimated via fragment-based methods.
Biological Activity
1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol, also known as 2-(bicyclo[2.2.1]heptan-2-ylamino)propan-1-ol, is a compound characterized by its bicyclic structure and amino alcohol functionality. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
- Chemical Formula : C10H19NO
- Molecular Weight : 169.27 g/mol
- CAS Number : 1247483-84-6
Biological Activities
The biological activities of 1-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol can be summarized as follows:
1. Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. It induces apoptosis through mechanisms involving:
- Activation of caspases (caspase-3 and -9)
- Modulation of cyclin-D1 expression and TGF-β signaling pathways
These actions contribute to reduced tumor growth and enhanced DNA damage repair capabilities in affected cells .
2. Anti-inflammatory Effects
The compound has been shown to modulate key inflammatory pathways:
- Inhibition of NF-κB and IκBα pathways
- Reduction of pro-inflammatory cytokines such as IL-1β and IL-6
This activity suggests a potential application in treating inflammatory diseases .
3. Antioxidant Properties
1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol demonstrates antioxidant activity by:
- Reducing reactive oxygen species (ROS) production
- Enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase
This property may protect cells from oxidative stress-related damage .
4. Analgesic Activity
Preliminary studies indicate that the compound may possess analgesic properties, evidenced by its efficacy in animal models for pain relief .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
